molecular formula C24H23N3O B11412809 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11412809
M. Wt: 369.5 g/mol
InChI Key: REDMOHMXLCKZIB-UHFFFAOYSA-N
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Description

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps. One common method starts with the acylation of 4-methylbenzene-1,3-diamine using benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the two amine groups in the diamine are in different chemical environments .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, a continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent .

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, typically in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE stands out due to its benzodiazole ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzamide derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C24H23N3O/c1-17-12-14-19(15-13-17)16-27-22-11-7-6-10-21(22)26-23(27)18(2)25-24(28)20-8-4-3-5-9-20/h3-15,18H,16H2,1-2H3,(H,25,28)

InChI Key

REDMOHMXLCKZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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